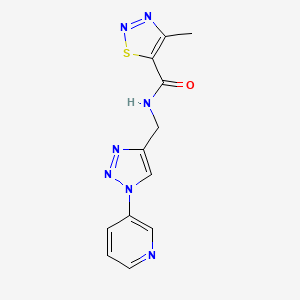

4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

説明

特性

IUPAC Name |

4-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7OS/c1-8-11(21-18-15-8)12(20)14-5-9-7-19(17-16-9)10-3-2-4-13-6-10/h2-4,6-7H,5H2,1H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTRWEPNSPQLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Triazole Moiety: The 1,2,3-triazole ring is often introduced via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Coupling with Pyridine Derivative: The pyridine moiety is typically introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Final Coupling and Functionalization: The final step involves coupling the triazole-thiadiazole intermediate with a carboxamide group, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiadiazole ring, forming corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole and thiadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学的研究の応用

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in disease processes is of particular interest.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

作用機序

The mechanism of action of 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, thereby modulating their activity. Specific pathways affected by this compound include those involved in cell proliferation, apoptosis, and inflammation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamide derivatives with aryl substituents. Key comparisons include:

- Structural Similarities : Both the target compound and 3a–3p utilize carboxamide linkers, but the target replaces pyrazole with thiadiazole and triazole rings.

- Synthetic Yields : Yields for 3a–3p range from 62% to 71%, achieved via EDCI/HOBt-mediated coupling in DMF . The target compound’s synthesis likely follows analogous coupling methods, though steric or electronic effects from its triazole-thiadiazole system may influence efficiency.

- Melting Points : Derivatives with electron-withdrawing substituents (e.g., 3b: 171–172°C, 3d: 181–183°C) exhibit higher melting points than those with electron-donating groups (3c: 123–125°C), suggesting enhanced crystallinity from polar substituents . The target’s thiadiazole-triazole system may similarly increase melting points due to rigidity and polarity.

- Spectral Data : The methyl group in 3a–3p resonates at δ ~2.66 ppm in ¹H-NMR, comparable to the target’s 4-methyl-thiadiazole moiety. Aromatic protons in pyridine (δ ~8.12 ppm) align with the target’s pyridin-3-yl group .

Thiazole Carboxamide Analogs ()

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides share a pyridine-thiazole-carboxamide framework. Key distinctions:

- Synthetic Routes : Thiazole analogs are synthesized via nitrile cyclization and amine coupling, whereas the target compound may require Cu-catalyzed azide-alkyne cyclization (CuAAC) for triazole formation .

- Biological Implications : Thiazole derivatives in were evaluated for bioactivity (statistical significance: p<0.05), though specifics are unavailable. The target’s triazole-thiadiazole system could improve target affinity due to additional hydrogen-bonding sites .

生物活性

4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound that combines the structural features of thiadiazole and triazole, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Structural Overview

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₃N₇O

- Molecular Weight : 295.30 g/mol

The biological activity of thiadiazole and triazole derivatives is often attributed to their ability to interact with various biological targets. The thiadiazole ring system is known for its role in:

- Inhibiting key enzymes involved in cancer progression.

- Exhibiting antimicrobial properties.

The triazole moiety contributes to:

- Antifungal and antibacterial activities.

- Potential interactions with DNA and RNA synthesis pathways.

Antitumor Activity

Research indicates that compounds containing the thiadiazole nucleus have shown promising antitumor properties. For instance:

- In vitro studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and A-549 (lung cancer) cells .

A summary table of relevant studies is presented below:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| HepG2 | 15.5 | DNA synthesis inhibition | |

| A-549 | 12.0 | Apoptosis induction |

Antimicrobial Activity

Thiadiazole derivatives have been noted for their broad-spectrum antimicrobial effects:

- Compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

A comparative analysis of antimicrobial activity is shown in the following table:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-methyl-N-(...) | E. coli | 18 |

| 4-methyl-N-(...) | S. aureus | 20 |

Additional Biological Activities

Thiadiazoles are also associated with several other pharmacological effects:

- Anti-inflammatory : Some studies have reported significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Antiviral : Preliminary findings suggest potential antiviral activity against HIV strains, although further research is needed to establish efficacy .

Study on Antitumor Effects

In a recent study, a series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that the incorporation of the pyridine moiety significantly enhanced the antitumor activity through dual mechanisms: inhibiting cell cycle progression and inducing apoptosis.

Study on Antimicrobial Properties

Another case study focused on evaluating the antimicrobial efficacy of the compound against common pathogens. The results demonstrated that the compound exhibited a higher zone of inhibition compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?

- Answer : The compound can be synthesized via a multi-step approach:

Click Chemistry (CuAAC) : Copper(I)-catalyzed azide-alkyne cycloaddition to form the 1,2,3-triazole core. This method is favored for regioselectivity and high yields under mild conditions (e.g., CuI in DMF at 60°C) .

Thiadiazole Formation : Reacting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the triazole intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Key Considerations : Solvent choice (e.g., DMF or acetonitrile), temperature control (~0–60°C), and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the triazole and thiadiazole moieties. Aromatic protons in pyridin-3-yl and thiadiazole rings show distinct splitting patterns .

- X-ray Crystallography : Use SHELXL for structure refinement. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve potential disorder in the triazole-thiadiazole junction .

- Mass Spectrometry : HRMS (ESI-TOF) to validate molecular weight and purity .

Q. How can researchers design initial biological activity screens for this compound?

- Answer :

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays and antimicrobial activity using disk diffusion (e.g., E. coli, S. aureus) .

- Target Prioritization : Focus on kinases or enzymes with known sensitivity to triazole/thiadiazole hybrids (e.g., EGFR, COX-2) .

- Controls : Include structurally related analogs (e.g., pyrazole-thiadiazole derivatives) to assess SAR .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

- Answer :

- Refinement Software : Use SHELXL’s restraints (e.g., DFIX, FLAT) to handle disordered regions. Compare with high-resolution datasets (≤1.0 Å) to validate bond lengths .

- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and CCDC Mercury to compare with analogous structures .

- Case Example : If the triazole-thiadiazole junction shows disorder, apply partial occupancy modeling or multi-conformer refinement .

Q. What strategies optimize synthetic yield when scaling up the CuAAC reaction?

- Answer :

- Catalyst Optimization : Use CuI (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) to prevent Cu precipitation and enhance regioselectivity .

- Solvent Effects : Switch to DMF:HO (3:1) for improved solubility of azide/alkyne precursors.

- Workflow : Employ flow chemistry for continuous processing, reducing reaction time from hours to minutes .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). Prioritize hydrogen bonding between the carboxamide group and kinase active sites .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Contradiction Handling : If experimental IC values conflict with docking scores, validate via mutagenesis (e.g., alanine scanning of predicted binding residues) .

Q. What experimental approaches address discrepancies in biological activity data across studies?

- Answer :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays and NCI-60 panel protocols for cytotoxicity screening to minimize inter-lab variability .

- Meta-Analysis : Use PubChem BioActivity data to compare results with structurally similar compounds (e.g., pyridinyl-triazole derivatives) .

- Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) on treated cells to identify differentially expressed pathways, resolving whether activity stems from direct target engagement or secondary effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。